N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Description
N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-fluorobenzamide is a heterocyclic benzamide derivative featuring a benzoxazole core fused to a phenyl group and substituted with a 4-fluorobenzamide moiety. Benzoxazole rings are known for their electron-deficient aromatic systems due to the oxygen atom in the oxazole ring, which enhances stability and influences intermolecular interactions such as hydrogen bonding and π-stacking . The fluorine substituent on the benzamide group contributes to increased lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYRXFWHYWDQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids under specific reaction conditions. One common method includes the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its antimicrobial and antifungal properties.
Medicine: Research has shown its potential as an anticancer agent, particularly against colorectal carcinoma.
Industry: It is utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound may also inhibit key enzymes or receptors involved in microbial growth, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Modifications
Benzoxazole vs. Benzothiazole
- N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (): Replacing the benzoxazole oxygen with sulfur (benzothiazole) increases the electron-withdrawing effect and polarizability. Molecular weight: 402.5 g/mol vs. ~322.3 g/mol for the target compound.
Benzoxazole vs. Dithiarsinan
Benzoxazole vs. Thienylidene
- 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (): The dihydrothienylidene moiety introduces a non-aromatic, conjugated system, reducing planarity and altering π-π interactions. Crystallographic data (R factor = 0.034) confirm structural rigidity, contrasting with the fully aromatic benzoxazole .
Substituent Effects
Fluoro vs. Hydroxy/Alkyl Groups
- HDZ2: N-(4-(1,3,2-Dithiarsinan-2-yl)phenyl)-4-hydroxy-3,5-dimethoxybenzamide ():
- Hydroxy and methoxy groups increase hydrogen-bonding capacity but reduce metabolic stability compared to fluorine.
IR and NMR Profiles
Tabulated Comparative Analysis
| Compound Name | Heterocycle | Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Benzoxazole | 4-Fluorobenzoyl | ~322.3 | High stability, moderate lipophilicity |
| N-[2-(Benzothiazol-2-yl)phenyl]-4-butoxybenzamide | Benzothiazole | 4-Butoxybenzoyl | 402.5 | High logP (6.1), sulfur-enhanced reactivity |
| FZ5 (Dithiarsinan) | Dithiarsinan | 4-Fluorobenzoyl | - | Arsenic-containing, low yield (25%) |
| 4-Fluoro-N-[3-(2-fluorophenyl)thienylidene]-benzamide | Thienylidene | 4-Fluorobenzoyl | - | Non-aromatic core, rigid crystal structure |
Research Implications
- Pharmaceutical Potential: The benzoxazole core offers a balance of stability and electronic properties, while fluorine optimizes pharmacokinetics. Comparatively, benzothiazoles () may suit high-lipophilicity applications, whereas arsenic derivatives () require toxicity mitigation.
- Materials Science : The rigidity of benzoxazoles supports applications in organic electronics, whereas thienylidene derivatives () may offer tunable conjugation for optoelectronic devices.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Benzoxazole Core Formation : Condensation of 2-aminophenol derivatives with carboxylic acid derivatives under acidic conditions to form the benzoxazole ring .
Amide Coupling : Reaction of 4-fluorobenzoic acid with 2-(1,3-benzoxazol-2-yl)aniline using coupling reagents like HATU or EDC/HOBt in anhydrous DMF or DCM .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Parameters : Strict control of reaction temperature (0–25°C for coupling) and moisture-free conditions to avoid side reactions.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d6 or CDCl₃ to confirm regiochemistry and purity (e.g., fluorophenyl protons at δ 7.2–8.1 ppm, benzoxazole protons at δ 8.3–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 361.12) .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) and detect hydrolytic byproducts .
Q. How is the compound’s solubility and stability optimized for biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media (final DMSO <0.1%). For poor aqueous solubility, use cyclodextrin-based formulations .
- Stability : Conduct pH-dependent stability studies (pH 2–9, 37°C) via HPLC. Degradation is common under alkaline conditions due to benzoxazole ring hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of antiviral activity (e.g., against HBV)?
- Methodological Answer :
- Key Structural Modifications :
- Approach : Synthesize analogs with halogen substitutions (Cl, Br) at the phenyl ring and evaluate IC₅₀ values in HBV replication assays. Use molecular docking (e.g., AutoDock Vina) to predict binding to HBV polymerase .
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement; prioritize low R-factor (<0.05) and high-resolution (<1.0 Å) datasets .
- Challenges : Flexibility of the fluorobenzamide moiety may require twinning corrections or low-temperature (100 K) data collection to reduce thermal motion artifacts .
Q. How can contradictory in vitro vs. in vivo efficacy data be reconciled?
- Methodological Answer :
- Hypothesis Testing :
Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) may reduce bioavailability .
- Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to slow metabolism or modify the benzoxazole core to reduce plasma protein affinity .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Use fluorescence-based or radiometric assays (e.g., HBV polymerase activity with ³H-labeled dNTPs). Calculate Kᵢ values via Lineweaver-Burk plots .
- Orthogonal Validation : CRISPR-Cas9 knockdown of target enzymes in cell lines to confirm on-target effects. Cross-validate with siRNA silencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
